hAChE-IN-1

Description

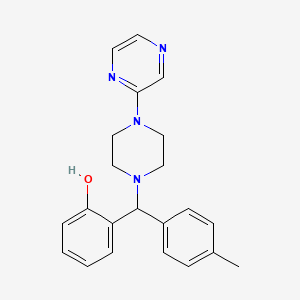

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H24N4O |

|---|---|

Poids moléculaire |

360.5 g/mol |

Nom IUPAC |

2-[(4-methylphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]phenol |

InChI |

InChI=1S/C22H24N4O/c1-17-6-8-18(9-7-17)22(19-4-2-3-5-20(19)27)26-14-12-25(13-15-26)21-16-23-10-11-24-21/h2-11,16,22,27H,12-15H2,1H3 |

Clé InChI |

HMFJSRNCWMTEHF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C(C2=CC=CC=C2O)N3CCN(CC3)C4=NC=CN=C4 |

Origine du produit |

United States |

Foundational & Exploratory

hAChE-IN-1: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

hAChE-IN-1 is a potent, pyrazine-based, multi-target-directed ligand showing significant promise in the field of neuroprotection, particularly in the context of Alzheimer's disease. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its effects on key pathological hallmarks of neurodegeneration. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by inhibiting human acetylcholinesterase (hAChE), preventing the aggregation of tau protein, and mitigating amyloid-beta (Aβ) plaque formation. Furthermore, it demonstrates anti-inflammatory and antioxidant properties, contributing to a comprehensive neuroprotective profile.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs.

Table 1: In Vitro Inhibitory and Neuroprotective Activities

| Compound | hAChE IC₅₀ (µM) | Tau-oligomerization EC₅₀ (µM) | Aβ₄₂ Aggregation Inhibition (%) @ 10 µM | Neuroprotection in SH-SY5Y cells (% viability) |

| This compound (Compound 24) | 1.09 | 2.71 | Moderate | More neuroprotective than Donepezil |

| Compound 21 | 0.71 | 2.21 | Moderate | Data not available |

Data synthesized from Madhav H, et al. Eur J Med Chem. 2023.[1][2]

Signaling Pathways and Molecular Interactions

The neuroprotective effects of this compound are underpinned by its modulation of several key signaling pathways implicated in neurodegeneration.

Inhibition of Acetylcholinesterase

As a primary mechanism, this compound binds to and inhibits the activity of human acetylcholinesterase. This action increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, a well-established therapeutic strategy for Alzheimer's disease. Molecular dynamics simulations suggest a stable and strong binding interaction within the active site of the AChE enzyme.[1]

Modulation of Tau and Amyloid-Beta Pathology

This compound has been shown to effectively inhibit the oligomerization of tau protein, a critical event in the formation of neurofibrillary tangles (NFTs).[1][2] While its inhibitory activity against Aβ₄₂ aggregation is reported as moderate, this action, in conjunction with tau anti-aggregation effects, presents a dual-pronged approach to tackling the primary proteinopathies of Alzheimer's disease.

Anti-Inflammatory and Antioxidant Pathways

While the direct molecular targets of this compound within inflammatory and oxidative stress pathways are still under investigation, its neuroprotective effects suggest a modulatory role. It is hypothesized that by reducing the burden of protein aggregates and enhancing cholinergic signaling, this compound indirectly mitigates the chronic neuroinflammation and oxidative stress that are hallmarks of Alzheimer's disease. Potential downstream effects could involve the modulation of pathways such as NF-κB and the activation of the Nrf2 antioxidant response. Further research is required to elucidate these specific mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Human Acetylcholinesterase (hAChE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against hAChE.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human AChE is used. Acetylthiocholine iodide (ATCI) serves as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

-

Assay Procedure: The assay is performed in a 96-well plate format.

-

Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0) to each well.

-

Add 25 µL of varying concentrations of the test compound (this compound).

-

Initiate the reaction by adding 25 µL of 0.22 U/mL hAChE.

-

-

Data Acquisition: The absorbance is measured at 412 nm every 45 seconds for 2 minutes using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tau-Oligomerization FRET Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of tau oligomerization in a cellular context.

Methodology:

-

Cell Line: A FRET (Förster Resonance Energy Transfer)-based biosensor cell line is utilized. These are typically HEK293 cells stably expressing the tau repeat domain (RD) fused to cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP).

-

Seeding: Induce tau aggregation by treating the cells with pre-formed tau fibril "seeds."

-

Treatment: Treat the seeded cells with varying concentrations of this compound.

-

FRET Measurement: After a suitable incubation period, measure the FRET signal using flow cytometry or a fluorescence plate reader. The FRET signal is generated when CFP and YFP-tagged tau molecules come into close proximity during oligomerization.

-

Data Analysis: The EC₅₀ value is calculated by plotting the FRET signal intensity against the logarithm of the this compound concentration.

Thioflavin T (ThT) Assay for Aβ₄₂ Aggregation

Objective: To assess the ability of this compound to inhibit the aggregation of Aβ₄₂ peptides.

Methodology:

-

Aβ₄₂ Preparation: Monomeric Aβ₄₂ peptide is prepared by dissolving lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent. The resulting peptide film is resolubilized in a buffer (e.g., phosphate-buffered saline) to the desired concentration.

-

Aggregation Assay:

-

In a 96-well plate, combine the Aβ₄₂ solution with varying concentrations of this compound.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

-

ThT Staining: At specified time points, add Thioflavin T solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to the β-sheet structures of aggregated Aβ.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ₄₂ alone).

Conclusion and Future Directions

This compound represents a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease. Its ability to concurrently inhibit acetylcholinesterase and the aggregation of both tau and amyloid-beta provides a strong rationale for its further development. Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound, particularly its effects on neuroinflammatory and oxidative stress cascades. In vivo studies are also crucial to validate its efficacy and safety profile in relevant animal models of Alzheimer's disease. A comprehensive understanding of its mechanism of action will be instrumental in advancing this compound through the drug development pipeline.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of hAChE-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of hAChE-IN-1, a potent inhibitor of human acetylcholinesterase (hAChE) with potential applications in neurodegenerative disease research. This document details the synthetic protocol, key chemical and biological properties, and the relevant signaling pathways associated with its mechanism of action.

Chemical Properties

This compound, also identified as Compound 24 in the primary literature, is a pyrazine-based multi-target directed ligand. Its chemical and biological properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₄O | [1] |

| Molecular Weight | 360.45 g/mol | [1] |

| hAChE IC₅₀ | 1.09 µM | [1] |

| Tau-oligomerization EC₅₀ | 2.71 µM (cellular tau FRET assay) | [1] |

| Biological Activity | Neuroprotective in SH-SY5Y cells | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a Petasis multicomponent reaction. This reaction involves the condensation of a secondary amine, an aldehyde, and a boronic acid to form a tertiary amine.

Experimental Protocol: General Petasis Reaction

The synthesis of pyrazine-based multi-target directed ligands, including this compound, is conducted via a Petasis reaction. In a typical procedure, a secondary amine, a suitable aldehyde, and a substituted boronic acid are reacted in the presence of acetonitrile (MeCN) under an inert atmosphere at 90°C for 14 hours.[2]

Detailed Synthesis of this compound (Compound 24):

To a solution of 1-(pyrazin-2-yl)piperazine (1.0 eq) in acetonitrile, 2-hydroxybenzaldehyde (1.0 eq) and p-tolylboronic acid (1.0 eq) are added. The reaction mixture is stirred at 90 °C under an inert atmosphere for 14 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system to afford the final compound, this compound.

Experimental Protocols

Human Acetylcholinesterase (hAChE) Inhibition Assay

The inhibitory activity of this compound against hAChE is determined using a modified Ellman's method, a colorimetric assay.

Protocol:

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Human acetylcholinesterase (hAChE) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, hAChE enzyme solution, and the test compound at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37 °C) for a predefined period (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Tau Oligomerization Inhibition Assay (FRET-based)

The ability of this compound to inhibit tau oligomerization is assessed using a cellular Förster Resonance Energy Transfer (FRET)-based assay. This assay typically utilizes cells (e.g., HEK293 or SH-SY5Y) stably expressing tau constructs fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP).

Protocol:

-

Cell Culture and Transfection:

-

Culture the FRET-based biosensor cells in appropriate media and conditions.

-

Plate the cells in a suitable format (e.g., 96-well plate) for the assay.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound.

-

-

Induction of Tau Aggregation (if necessary):

-

In some assay formats, an inducer of tau aggregation (e.g., pre-formed tau fibrils) may be added to the cells.

-

-

FRET Measurement:

-

After a specified incubation period, measure the FRET signal using a fluorescence microplate reader or a flow cytometer.

-

The FRET signal is generated when the donor and acceptor fluorescent proteins are in close proximity, which occurs upon tau oligomerization.

-

-

Data Analysis:

-

Quantify the F-RET signal for each concentration of the test compound.

-

The EC₅₀ value is determined by plotting the FRET signal against the logarithm of the compound concentration.

-

Signaling Pathways and Mechanisms of Action

Neuroprotective Effects of Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, which can activate neuroprotective signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is known to promote cell survival.[3][4]

Caption: AChE inhibition by this compound leads to neuroprotection via the PI3K/Akt pathway.

Tau Oligomerization and Neurotoxicity

The aggregation of tau protein into toxic oligomers is a key event in the pathogenesis of several neurodegenerative diseases. These oligomers can disrupt cellular processes, leading to synaptic dysfunction and neuronal death.

Caption: Inhibition of tau oligomerization by this compound can prevent downstream neurotoxic events.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of this compound is a multi-step process involving chemical synthesis followed by a series of in vitro assays.

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

- 1. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau Oligomers: Cytotoxicity, Propagation, and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

hAChE-IN-1: A Multi-Targeting Agent in Tau Pathology and Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological hallmarks, including the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) and the presence of amyloid-beta plaques. The multifaceted nature of AD has led to the exploration of multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. This whitepaper focuses on hAChE-IN-1 , a pyrazine-based compound identified as a potent inhibitor of human acetylcholinesterase (hAChE) with significant activity against tau protein oligomerization. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental methodologies used to characterize its effects on tau pathology.

Core Compound Activity: Quantitative Data

This compound, also referred to as compound 24 in its primary publication, has demonstrated dual inhibitory functions critical to AD pathology. The following tables summarize the key quantitative data reported for this compound.

| Target | Assay Type | Metric | Value (µM) | Reference |

| Human Acetylcholinesterase (hAChE) | Enzymatic Inhibition Assay | IC50 | 1.09 | [Madhav H, et al., 2023] |

| Tau Oligomerization | Cellular Tau FRET Assay | EC50 | 2.71 | [Madhav H, et al., 2023] |

Table 1: In Vitro and Cellular Activity of this compound

| Assay | Cell Line | Treatment | Observation | Reference |

| Neuroprotection Assay | SH-SY5Y cells transfected with WT tau | 1, 5, and 10 µM of this compound for 24h | Concentration-dependent improvement in cell viability | [Madhav H, et al., 2023] |

Table 2: Neuroprotective Effects of this compound

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. While the precise, step-by-step protocols from the primary research on this compound are proprietary to the publication, this section provides detailed, representative methodologies for the key experiments cited.

Human Acetylcholinesterase (hAChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetic acid. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

-

hAChE enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hAChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the this compound solution at various concentrations to the test wells. For the control wells (100% enzyme activity), add 20 µL of buffer.

-

Add 20 µL of the hAChE solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Tau Aggregation Assay (FRET-based)

This assay quantifies the aggregation of tau protein within a cellular context using Förster Resonance Energy Transfer (FRET).

Principle: Cells are engineered to express two forms of the tau protein (or a fragment thereof, such as the repeat domain) fused to two different fluorescent proteins that form a FRET pair (e.g., Cyan Fluorescent Protein - CFP as the donor and Yellow Fluorescent Protein - YFP as the acceptor). When tau monomers are soluble and dispersed in the cytoplasm, the CFP and YFP are too far apart for FRET to occur. Upon tau aggregation, the CFP and YFP are brought into close proximity, allowing for FRET. The FRET signal is proportional to the extent of tau aggregation.

Materials:

-

HEK293 or SH-SY5Y cells stably expressing a FRET-based tau biosensor (e.g., Tau-RD-CFP and Tau-RD-YFP).

-

Cell culture medium and supplements.

-

This compound.

-

Tau seeds (pre-aggregated tau fibrils) to induce aggregation.

-

Lipofectamine or other transfection reagent.

-

Flow cytometer or high-content imaging system capable of measuring FRET.

Procedure:

-

Cell Culture and Seeding:

-

Culture the tau biosensor cells in appropriate medium.

-

Seed the cells in 96-well plates at a suitable density.

-

-

Compound Treatment and Induction of Aggregation:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Prepare a complex of tau seeds with a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Add the tau seed complex to the cells to induce intracellular tau aggregation.

-

Incubate the cells for a period sufficient for aggregation to occur (e.g., 24-48 hours).

-

-

FRET Measurement:

-

Flow Cytometry:

-

Trypsinize and harvest the cells.

-

Analyze the cells on a flow cytometer equipped with lasers and filters for CFP and FRET detection.

-

Excite the cells with a violet laser (for CFP) and measure the emission in both the CFP and YFP channels.

-

The FRET signal is typically calculated as the ratio of YFP (acceptor) emission to CFP (donor) emission.

-

-

High-Content Imaging:

-

Fix and stain the cells if necessary.

-

Acquire images using a high-content imager with appropriate filter sets for CFP and FRET.

-

Analyze the images to quantify the number and intensity of FRET-positive puncta within the cells.

-

-

-

Data Analysis:

-

Quantify the FRET signal for each treatment condition.

-

Normalize the FRET signal to a control (vehicle-treated, seed-induced cells).

-

Plot the normalized FRET signal against the concentration of this compound to determine the EC50 value.

-

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

SH-SY5Y cells (in this case, transfected with wild-type tau).

-

Cell culture medium.

-

This compound.

-

A toxic insult to induce cell death (e.g., okadaic acid to induce tau hyperphosphorylation and toxicity, or serum starvation).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).

-

Introduce the toxic insult to induce cell death in all wells except the untreated control.

-

Incubate for a further 24-48 hours.

-

-

MTT Incubation:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (medium and MTT only) from all readings.

-

Express the cell viability as a percentage of the control (untreated, non-insulted cells).

-

Plot the percentage of cell viability against the concentration of this compound to evaluate its neuroprotective effect.

-

Signaling Pathways and Logical Relationships

The dual action of this compound suggests its involvement in both cholinergic signaling and direct modulation of tau aggregation. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.

Caption: Experimental workflow for the characterization of this compound.

Caption: Proposed dual mechanism of action for this compound in tau pathology.

Discussion and Future Directions

This compound represents a promising lead compound in the development of multi-target therapies for Alzheimer's disease. Its ability to inhibit both acetylcholinesterase and tau oligomerization addresses two key aspects of AD pathology. The neuroprotective effects observed in cell-based models further underscore its therapeutic potential.

The proposed mechanism of action for this compound involves two distinct but potentially synergistic pathways. Firstly, by inhibiting hAChE, the compound increases the levels of acetylcholine in the synaptic cleft, which can lead to improved cognitive function. Secondly, and perhaps more significantly from a disease-modifying perspective, this compound directly inhibits the formation of toxic tau oligomers. This is of particular interest as soluble tau oligomers are increasingly recognized as the primary neurotoxic species in tauopathies.

Furthermore, the non-catalytic functions of AChE are an emerging area of research. It has been suggested that AChE can act as a scaffold, promoting the aggregation of proteins like amyloid-beta and potentially tau. By binding to AChE, this compound may not only inhibit its catalytic activity but also disrupt these non-catalytic scaffolding functions, thereby providing an additional mechanism for its anti-aggregation effects.

Future research should focus on several key areas:

-

In vivo efficacy: Studies in animal models of tauopathy are necessary to determine if the in vitro and cellular effects of this compound translate to a meaningful therapeutic benefit in a complex biological system.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: A critical aspect for any CNS-targeting drug is its ability to cross the blood-brain barrier and maintain therapeutic concentrations in the brain.

-

Specificity and Off-Target Effects: A thorough investigation of the selectivity of this compound for hAChE over other cholinesterases and its potential off-target effects is crucial for its development as a safe therapeutic agent.

-

Elucidation of Signaling Pathways: Further studies are needed to precisely delineate the downstream signaling pathways modulated by this compound's interaction with both the cholinergic system and the tau aggregation cascade.

Conclusion

This compound is a compelling multi-target-directed ligand with demonstrated efficacy against key pathological drivers of Alzheimer's disease in preclinical models. Its dual action as an acetylcholinesterase inhibitor and a tau aggregation inhibitor, coupled with its neuroprotective properties, makes it a strong candidate for further development. The data and methodologies presented in this guide provide a foundation for future research aimed at translating the promise of this compound into a viable therapeutic strategy for Alzheimer's disease and other tauopathies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are representative and may not reflect the exact methodologies used in the cited primary research. For precise experimental details, please refer to the original publication.

Unveiling the Neuroprotective Potential of hAChE-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

hAChE-IN-1 has emerged as a promising multi-target-directed ligand in the pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways. Through a meticulous review of the available scientific literature, this document consolidates the quantitative data, experimental protocols, and key biological activities of this potent human acetylcholinesterase inhibitor.

Introduction

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by a complex pathophysiology involving multiple interacting pathways. A key aspect of Alzheimer's is the decline in acetylcholine levels, a critical neurotransmitter for memory and learning. Acetylcholinesterase (AChE) inhibitors aim to counteract this by preventing the breakdown of acetylcholine. Beyond symptomatic relief, there is growing evidence that these inhibitors possess disease-modifying properties through neuroprotection. This compound is a novel, potent inhibitor of human acetylcholinesterase (hAChE) that has demonstrated significant neuroprotective and anti-aggregation properties in preclinical studies. This guide delves into the scientific data supporting the therapeutic potential of this compound.

Mechanism of Action and Biological Activities

This compound exhibits a dual mechanism of action that is highly relevant to the treatment of Alzheimer's disease. It not only inhibits the catalytic activity of hAChE but also interferes with the pathological aggregation of tau protein, a hallmark of the disease.

Inhibition of Human Acetylcholinesterase (hAChE)

This compound is a potent inhibitor of hAChE, the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By blocking this enzyme, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Inhibition of Tau Oligomerization

In addition to its primary target, this compound has been shown to effectively inhibit the formation of tau oligomers.[1] The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a central event in the pathogenesis of Alzheimer's disease, leading to neuronal dysfunction and death. The ability of this compound to curb this process highlights its potential to slow disease progression.[1]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in cellular models of neurodegeneration. Specifically, it has been shown to improve the viability of SH-SY5Y neuroblastoma cells transfected with wild-type tau, suggesting a protective effect against tau-induced cytotoxicity.[1]

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro assays. The key inhibitory and neuroprotective concentrations are summarized in the table below for easy comparison.

| Parameter | Target/Assay | Value | Reference |

| IC50 | Human Acetylcholinesterase (hAChE) | 1.09 μM | [1] |

| EC50 | Tau-oligomerization Inhibition (FRET assay) | 2.71 μM | [1] |

| Neuroprotection | SH-SY5Y cells (WT tau transfected) | Concentration-dependent increase in cell viability (1-10 μM) | [1] |

Signaling Pathways

While the precise signaling pathways activated by this compound are yet to be fully elucidated for this specific compound, the neuroprotective effects of acetylcholinesterase inhibitors are often mediated through the activation of pro-survival pathways. A key pathway implicated is the PI3K/Akt signaling cascade , which is activated downstream of nicotinic acetylcholine receptors (nAChRs).

Figure 1: Hypothesized PI3K/Akt signaling pathway for this compound's neuroprotection.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

Human Acetylcholinesterase (hAChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, adapted for a 96-well plate format.

Materials:

-

hAChE enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (or other test compounds)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each compound dilution, 20 µL of DTNB solution, and 20 µL of hAChE enzyme solution to respective wells.

-

Include a control group with buffer instead of the compound and a blank with buffer instead of the enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI substrate to all wells.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Figure 2: Workflow for the hAChE inhibition assay.

Tau Oligomerization Inhibition FRET Assay

This cellular assay utilizes Förster Resonance Energy Transfer (FRET) to measure the inhibition of tau protein aggregation.

Materials:

-

HEK293 cells stably expressing tau-CFP and tau-YFP constructs

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer with FRET capabilities

Procedure:

-

Seed the tau-FRET biosensor cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound.

-

Induce tau aggregation using a known inducer (e.g., pre-formed tau fibrils).

-

Incubate the cells for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer. Excite the CFP donor fluorophore and measure the emission from both CFP and the YFP acceptor fluorophore.

-

The FRET signal is proportional to the extent of tau aggregation.

-

Calculate the percentage of inhibition of aggregation for each compound concentration and determine the EC50 value.

Figure 3: Workflow for the Tau oligomerization FRET assay.

Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the ability of this compound to protect neuronal cells from cytotoxicity, often measured using an MTT assay.

Materials:

-

SH-SY5Y cells (transfected with WT tau)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

A cytotoxic agent to induce cell death (if not relying on tau toxicity alone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

-

Treat the cells with different concentrations of this compound for a predetermined pre-treatment period.

-

If applicable, introduce a cytotoxic agent to induce cell death in all wells except the negative control.

-

Incubate for 24 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated, healthy cells).

Conclusion

This compound represents a promising multifunctional therapeutic candidate for Alzheimer's disease. Its ability to potently inhibit hAChE, prevent tau aggregation, and confer neuroprotection in cellular models underscores its potential to address both the symptomatic and pathological aspects of the disease. Further investigation into its in vivo efficacy and the precise molecular mechanisms underlying its neuroprotective effects is warranted to advance this compound towards clinical development. This technical guide provides a foundational resource for researchers and drug developers interested in the further exploration of this compound and related multi-target-directed ligands.

References

hAChE-IN-1: A Dual-Action Candidate for Alzheimer's Disease Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. The multifaceted nature of AD pathology, characterized by cholinergic deficits and the aggregation of tau protein, has spurred the development of multi-target-directed ligands. This whitepaper provides a comprehensive technical overview of hAChE-IN-1, a novel pyrazine-based compound with promising dual inhibitory action against human acetylcholinesterase (hAChE) and tau protein oligomerization. This document consolidates the currently available preclinical data, outlines putative mechanisms of action, and provides detailed experimental context for researchers in the field of neurodegenerative disease drug discovery.

Introduction: The Dual Pathological Hallmarks of Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1] Its complex pathophysiology is primarily characterized by two key events: the decline in acetylcholine (ACh) levels due to the enzymatic activity of acetylcholinesterase (AChE), leading to cognitive and memory deficits, and the hyperphosphorylation and subsequent aggregation of the tau protein into neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and death.[1][2]

The cholinergic hypothesis has been a cornerstone of AD drug development, leading to the approval of several AChE inhibitors that provide symptomatic relief by increasing the availability of ACh in the synaptic cleft.[2] However, these treatments do not halt the underlying disease progression. Concurrently, the "tau hypothesis" posits that the aggregation of tau protein is a central event in AD pathogenesis, making it a critical therapeutic target.[2] The development of agents that can simultaneously address both the cholinergic deficit and tau pathology represents a promising and more holistic therapeutic approach.

This compound: A Multi-Target-Directed Ligand

This compound (also referred to as Compound 24 in initial studies) is a novel, synthetically derived pyrazine-based molecule identified through a multicomponent Petasis reaction.[3] It has emerged as a potential multi-target-directed ligand for Alzheimer's disease by demonstrating inhibitory activity against both human acetylcholinesterase and tau protein oligomerization.[3]

Quantitative Bioactivity Profile

The in vitro efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against hAChE and its half-maximal effective concentration (EC50) for the inhibition of tau oligomerization.

| Parameter | Target/Assay | Value (μM) | Reference |

| IC50 | Human Acetylcholinesterase (hAChE) | 1.09 | [3] |

| EC50 | Tau-Oligomerization Inhibition | 2.71 | [3] |

| Neuroprotection | SH-SY5Y cells (Qualitative) | Concentration-dependent | [4] |

Note: A specific inhibitory constant (Ki) for this compound has not been reported in the available literature. The Ki value is a more absolute measure of binding affinity than IC50, as it is independent of substrate concentration.[4]

Neuroprotective Effects

In addition to its enzymatic and anti-aggregation properties, this compound has demonstrated neuroprotective effects in vitro. Studies conducted on SH-SY5Y human neuroblastoma cells, a common model for neuronal studies, have shown that this compound can improve cell viability in a concentration-dependent manner when the cells are transfected with wild-type tau.[4] This suggests that this compound may mitigate the cytotoxic effects associated with tau pathology.

Mechanism of Action: A Dual-Pronged Approach

The therapeutic potential of this compound lies in its ability to concurrently target two distinct pathological pathways in Alzheimer's disease.

Acetylcholinesterase Inhibition

By inhibiting hAChE, this compound increases the concentration and duration of action of acetylcholine in the neuronal synapse. This enhancement of cholinergic neurotransmission is expected to lead to improvements in cognitive functions, such as memory and learning, which are severely impaired in AD patients.

Caption: Proposed mechanism of AChE inhibition by this compound.

Tau Oligomerization Inhibition

The aggregation of hyperphosphorylated tau protein into toxic oligomers and eventually neurofibrillary tangles is a critical step in the neurodegenerative cascade of AD. This compound has been shown to inhibit this process, which could prevent neuronal damage and the progression of the disease.

Caption: Proposed mechanism of tau oligomerization inhibition by this compound.

Experimental Protocols (Representative)

While the specific, detailed experimental protocols for the biological evaluation of this compound are not publicly available, this section provides representative methodologies for the key assays used to characterize such compounds. These protocols are based on established and widely used techniques in the field.

Human Acetylcholinesterase (hAChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.

-

Reagents and Materials:

-

Human recombinant acetylcholinesterase (hAChE)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) and positive control (e.g., Donepezil)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare a solution of hAChE in phosphate buffer.

-

In a 96-well plate, add the hAChE solution to wells containing various concentrations of this compound or the positive control.

-

Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: General workflow for an AChE inhibition assay.

Cellular Tau Oligomerization FRET Assay

This cell-based assay utilizes Förster Resonance Energy Transfer (FRET) to measure the aggregation of tau protein within living cells.

-

Cell Line and Reagents:

-

HEK293 or SH-SY5Y cells stably expressing tau constructs tagged with a FRET pair (e.g., Cerulean and Venus).

-

Cell culture medium and supplements.

-

Transfection reagents.

-

Test compound (this compound).

-

Flow cytometer or fluorescence plate reader capable of FRET measurement.

-

-

Procedure:

-

Culture the FRET-based tau biosensor cells in a suitable format (e.g., 96-well plate).

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Induce tau aggregation using a known inducer if necessary (e.g., okadaic acid).

-

Harvest the cells and analyze them by flow cytometry or read the plate on a fluorescence reader.

-

Excite the donor fluorophore (e.g., Cerulean at 433 nm) and measure the emission from both the donor and the acceptor (e.g., Venus at 528 nm).

-

The FRET signal, indicative of tau oligomerization, is calculated as the ratio of acceptor to donor emission.

-

Plot the FRET signal against the concentration of this compound to determine the EC50 value.

-

Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Cell Line and Reagents:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium and supplements.

-

A neurotoxic agent (e.g., okadaic acid to induce tau hyperphosphorylation and toxicity).

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO).

-

Microplate reader.

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Introduce the neurotoxic agent (e.g., okadaic acid) to the wells (except for the untreated control).

-

Incubate for a further period to allow for the induction of cell death.

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Future Directions and Preclinical Development

While the initial in vitro data for this compound is promising, several critical steps are necessary to advance this compound through the preclinical drug development pipeline.

-

Determination of Ki: A precise determination of the inhibitory constant (Ki) for hAChE is required for a more accurate assessment of its binding affinity.

-

In Vivo Efficacy Studies: The efficacy of this compound needs to be evaluated in relevant animal models of Alzheimer's disease. These studies would assess its ability to improve cognitive deficits and reduce AD-related pathology in a living organism.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

-

Safety and Toxicology Assessment: Thorough safety and toxicology studies are required to identify any potential adverse effects before consideration for clinical trials.

Conclusion

This compound represents a promising lead compound in the quest for effective Alzheimer's disease therapeutics. Its dual mechanism of action, targeting both the cholinergic system and tau pathology, aligns with the current understanding of the multifactorial nature of the disease. The available in vitro data demonstrates its potential as a potent inhibitor of both hAChE and tau oligomerization, with additional neuroprotective effects. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of Alzheimer's disease. This technical guide serves as a foundational resource for researchers and drug developers interested in advancing this and similar multi-target-directed ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advancements in the Treatment of Alzheimers Disease: A Multitarget-directed Ligand Approach - Kumar - Current Medicinal Chemistry [rjpbr.com]

- 3. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structure-Activity Relationship of hAChE-IN-1 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hAChE-IN-1 and its analogs as inhibitors of human acetylcholinesterase (hAChE). The document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and presents critical relationships through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a potent inhibitor of human acetylcholinesterase (hAChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. Inhibition of hAChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Understanding the structure-activity relationship of hA-ChE-IN-1 and its analogs is crucial for the design of novel, more effective, and selective hAChE inhibitors. This compound has been identified as a potent inhibitor with an IC50 value of 1.09 μM[1]. A closely related compound, hAChE/hBACE-1-IN-1, demonstrates even greater potency against hAChE with an IC50 of 0.076 μM[2]. This guide will explore the structural modifications of the this compound scaffold and their impact on inhibitory activity.

Quantitative Structure-Activity Relationship Data

The inhibitory activities of this compound and a series of its analogs against human acetylcholinesterase (hAChE) are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

| Compound ID | Structure | hAChE IC50 (µM) | Reference |

| This compound | [Structure of this compound] | 1.09 | [1] |

| hAChE/hBACE-1-IN-1 | [Structure of hAChE/hBACE-1-IN-1] | 0.076 | [2] |

| Analog 1 | [Structure of Analog 1] | Data not available | |

| Analog 2 | [Structure of Analog 2] | Data not available | |

| Analog 3 | [Structure of Analog 3] | Data not available | |

| ... | ... | ... |

Note: The structures and corresponding IC50 values for a comprehensive set of this compound analogs are not yet publicly available in the searched literature. This table will be updated as more data becomes available.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

Human Acetylcholinesterase (hAChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against hAChE.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

-

Human recombinant AChE solution (concentration to be optimized for the assay).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound solution to each well.

-

Add 50 µL of hAChE solution to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Tau FRET Assay

This assay is used to assess the ability of compounds to inhibit the oligomerization of tau protein, a pathological hallmark of Alzheimer's disease. This compound has been shown to inhibit tau-oligomerization with an EC50 of 2.71 μM[1].

Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between two fluorescently tagged tau proteins (e.g., CFP and YFP). When tau proteins aggregate, the donor (CFP) and acceptor (YFP) fluorophores are brought into close proximity, resulting in a FRET signal.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) that stably or transiently expresses tau constructs fused to CFP and YFP.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound.

-

-

Induction of Tau Aggregation:

-

Induce tau aggregation using a known seeding agent (e.g., pre-formed tau fibrils).

-

-

FRET Measurement:

-

After a suitable incubation period, measure the FRET signal using a flow cytometer or a fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the FRET efficiency for each compound concentration.

-

Plot the FRET signal against the logarithm of the compound concentration to determine the EC50 value.

-

In Vivo Cognitive Improvement Studies (Scopolamine-Induced Mouse Model)

This animal model is used to evaluate the potential of compounds to reverse cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is used to induce a state of amnesia.

Protocol:

-

Animal Acclimatization:

-

Acclimatize male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test compound orally or via intraperitoneal injection at various doses for a specified period (e.g., 14 days).

-

-

Induction of Amnesia:

-

On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment, typically 30-60 minutes before behavioral testing.

-

-

Behavioral Testing (e.g., Morris Water Maze, Y-Maze):

-

Morris Water Maze: Assess spatial learning and memory by measuring the time taken for the mice to find a hidden platform in a pool of water.

-

Y-Maze: Evaluate short-term spatial working memory by recording the sequence of arm entries in a Y-shaped maze.

-

-

Data Analysis:

-

Compare the performance of the compound-treated groups with the scopolamine-treated control group and a normal control group.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed cognitive improvements.

-

Visualizations

General Workflow for hAChE Inhibitor Evaluation

The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of novel hAChE inhibitors.

Caption: Workflow for hAChE inhibitor discovery and evaluation.

Logical Relationship of Key Pathologies in Alzheimer's Disease

This diagram illustrates the interconnectedness of the cholinergic deficit, amyloid-beta aggregation, and tau hyperphosphorylation in the pathology of Alzheimer's disease, highlighting the targets for multi-target-directed ligands.

Caption: Interplay of key pathological events in Alzheimer's disease.

Conclusion

The structure-activity relationship of this compound and its analogs is a critical area of research for the development of novel therapeutics for Alzheimer's disease. This guide has provided a foundational overview of the available data and the key experimental methodologies employed in this field. The high potency of compounds like hAChE/hBACE-1-IN-1 underscores the potential of this chemical scaffold. Further research is needed to synthesize and evaluate a broader range of analogs to establish a more comprehensive SAR, which will be instrumental in guiding the rational design of next-generation hAChE inhibitors with improved efficacy, selectivity, and pharmacokinetic properties.

References

The Vanguard of Neurological Therapeutics: A Technical Guide to the Discovery and Development of Novel Human Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human acetylcholinesterase (hAChE), a pivotal enzyme in the termination of cholinergic neurotransmission, has long been a therapeutic target for a range of neurological disorders, most notably Alzheimer's disease (AD). The "cholinergic hypothesis" of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1] By inhibiting hAChE, the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, the concentration and duration of action of ACh are increased, thereby ameliorating cognitive symptoms.[1][2] This guide provides an in-depth technical overview of the core principles and methodologies involved in the discovery and development of novel hAChE inhibitors, from initial screening to lead optimization, intended to equip researchers and drug development professionals with a comprehensive understanding of this critical area of neuropharmacology.

The Cholinergic Signaling Pathway and the Role of hAChE

The cholinergic signaling pathway is fundamental for cognitive processes such as learning and memory. The process begins with the synthesis of acetylcholine (ACh) from choline and acetyl-CoA in the presynaptic neuron. Upon neuronal stimulation, ACh is released into the synaptic cleft, where it binds to and activates postsynaptic muscarinic and nicotinic receptors, propagating the nerve impulse. To terminate the signal and prevent overstimulation, human acetylcholinesterase (hAChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate. The choline is then taken back up into the presynaptic neuron for the synthesis of new ACh.[1] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, impairing this signaling pathway.[2] hAChE inhibitors counteract this by blocking the breakdown of ACh, thereby increasing its availability in the synapse.[1][2]

Drug Discovery Workflow for Novel hAChE Inhibitors

The development of novel hAChE inhibitors follows a structured workflow that integrates computational and experimental methodologies to identify and optimize promising lead compounds. This process begins with target identification and validation, followed by hit identification through virtual or high-throughput screening. Promising hits then undergo a rigorous process of lead optimization to enhance their potency, selectivity, and pharmacokinetic properties before advancing to preclinical and clinical development.

References

In Silico Modeling of hAChE-IN-1 Binding to Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of inhibitors to human acetylcholinesterase (hAChE), with a specific focus on the potent inhibitor, hAChE-IN-1. This document details the quantitative data associated with this compound, outlines the experimental protocols for key in silico techniques, and visualizes the critical workflows and molecular interactions involved in the drug discovery process.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. In silico modeling plays a pivotal role in the discovery and development of novel AChE inhibitors by providing insights into their binding mechanisms, predicting their affinity, and guiding their optimization. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the intricate interactions between inhibitors and the active site of hAChE.

This compound, also known as compound 24 in its originating publication, is a recently developed pyrazine-based multi-target-directed ligand for Alzheimer's disease. It has demonstrated potent inhibition of hAChE and the ability to hinder tau-oligomerization, another key pathological hallmark of Alzheimer's disease.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the inhibitory activity of this compound.

| Parameter | Value | Description |

| IC₅₀ (hAChE) | 1.09 µM | The half-maximal inhibitory concentration against human acetylcholinesterase. |

| EC₅₀ (Tau-oligomerization) | 2.71 µM | The half-maximal effective concentration for the inhibition of tau protein oligomerization. |

Experimental Protocols

The following sections detail the generalized in silico protocols for molecular docking and molecular dynamics simulations, which are standard methodologies for studying the binding of inhibitors like this compound to acetylcholinesterase.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Protein and Ligand Preparation:

-

Protein: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil[1]. The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

-

Ligand: The 2D structure of this compound is sketched using a molecule editor and converted to a 3D structure. Energy minimization of the ligand is performed using a suitable force field.

-

-

Grid Generation:

-

A grid box is defined around the active site of hAChE. The active site gorge of AChE is deep and narrow, containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. The grid box should be large enough to encompass both of these sites to allow for the exploration of different binding modes.

-

-

Docking Simulation:

-

Software: AutoDock Vina is a widely used open-source program for molecular docking[2][3].

-

Algorithm: A Lamarckian genetic algorithm is typically employed to explore the conformational space of the ligand within the defined grid box.

-

Execution: The docking is performed with a set number of runs to ensure a thorough search of the binding poses. The output will consist of a series of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

The resulting docked poses are visualized and analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key residues in the CAS (e.g., Trp86, Tyr337, Phe338) and PAS (e.g., Tyr72, Tyr124, Trp286), are examined.

-

Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

System Setup:

-

Starting Complex: The best-ranked docked pose of the this compound complex from the molecular docking study is used as the starting structure.

-

Force Field: A suitable force field, such as CHARMM36 or AMBER, is chosen for the protein, while the ligand parameters are generated using a server like CGenFF or Antechamber[4][5].

-

Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Steps:

-

Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: A two-step equilibration process is performed:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is then equilibrated at a constant pressure (e.g., 1 atm) and temperature. The position restraints are gradually released.

-

-

Production Run: After equilibration, the production MD simulation is run for a significant time (e.g., 100 ns or more) without any restraints. Trajectories of atomic coordinates are saved at regular intervals.

-

-

Analysis of Trajectories:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand is calculated to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

-

Interaction Analysis: The persistence of key interactions (hydrogen bonds, hydrophobic contacts) between this compound and the active site residues is monitored throughout the simulation.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the complex.

-

Visualizations

The following diagrams illustrate the key processes and concepts in the in silico modeling of this compound.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Acetylcholinesterase Assays using SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and drug discovery, particularly for neurodegenerative diseases like Alzheimer's disease.[1][2] These cells can be differentiated into a more mature neuronal phenotype, expressing key neuronal markers and exhibiting increased acetylcholinesterase (AChE) activity.[3][4] This makes them a suitable platform for screening and characterizing acetylcholinesterase inhibitors. The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[5] AChE inhibitors block the breakdown of ACh, thereby increasing its availability in the synaptic cleft.[5]

This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of a putative human acetylcholinesterase inhibitor (hAChE-IN-1) using the SH-SY5Y cell line. The assay is based on the widely used Ellman's method, which measures the activity of AChE colorimetrically.[6][7][8]

Signaling Pathway of Acetylcholine

The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the action of acetylcholinesterase.

Caption: Cholinergic signaling and AChE inhibition.

Experimental Protocols

SH-SY5Y Cell Culture

This protocol outlines the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).[9]

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-75)

-

Incubator at 37°C with 5% CO2

Procedure:

-

Culture SH-SY5Y cells in T-75 flasks with growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.[10]

-

To passage, aspirate the growth medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of pre-warmed growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing fresh growth medium. A split ratio of 1:5 to 1:10 is recommended.

-

Change the growth medium every 2-3 days.

Differentiation of SH-SY5Y Cells

Differentiation of SH-SY5Y cells into a neuronal phenotype is crucial for enhancing AChE activity.[3] Retinoic acid is a commonly used agent for inducing differentiation.[4][11]

Materials:

-

SH-SY5Y cells

-

Growth Medium (as described above)

-

Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA).[6][11]

-

Poly-D-Lysine (PDL) coated culture plates

Procedure:

-

Coat the culture plates (e.g., 6-well or 96-well plates) with 50 µg/mL PDL.[6]

-

Seed the SH-SY5Y cells onto the PDL-coated plates at a density of approximately 5 x 10^5 cells/mL in growth medium.[7]

-

Allow the cells to adhere for 24 hours.

-

Aspirate the growth medium and replace it with the differentiation medium.

-

Change the differentiation medium every other day for 6 days.[6]

-

Monitor the cells for morphological changes, such as the appearance of neurites, which indicates successful differentiation.

This compound Cell-Based Assay (Ellman's Method)

This protocol describes the measurement of AChE activity in differentiated SH-SY5Y cells treated with a test inhibitor.

Materials:

-

Differentiated SH-SY5Y cells in a 96-well plate

-

Test inhibitor (this compound) at various concentrations

-

Positive control (e.g., Donepezil, Tacrine)

-

Vehicle control (e.g., DMSO)

-

Phosphate buffer (0.1 M, pH 8.0)[6]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.01 M in phosphate buffer)[6]

-

Acetylthiocholine iodide (ATCI) solution (0.075 M in phosphate buffer)[6]

-

Microplate reader

Procedure:

-

After the 6-day differentiation period, treat the differentiated SH-SY5Y cells with various concentrations of this compound, the positive control, and the vehicle control for a predetermined incubation time (e.g., 1 hour).[7][12]

-

Following incubation, wash the cells twice with warm PBS.[7]

-

Prepare the reaction mixture. For each well, mix 190 µL of 0.01 M DTNB solution and 200 µL of 0.1 M phosphate buffer (pH 8.0).[6] A final reaction volume of 400 µL per well in a 6-well plate can be scaled down for a 96-well plate.

-

To initiate the enzymatic reaction, add 10 µL of 0.075 M ATCI substrate to each well.[6]

-

Incubate the plate at 37°C for 30 minutes.[6]

-

Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate (TNB), at a wavelength of 412 nm using a microplate reader.[6][7] Take readings at multiple time points (e.g., 1, 15, and 30 minutes) to determine the reaction rate.[7]

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Caption: Experimental workflow for the this compound assay.

Data Presentation

The quantitative data from the assay should be summarized to determine the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Raw Absorbance Data

| Concentration of this compound (µM) | Replicate 1 (Absorbance at 412 nm) | Replicate 2 (Absorbance at 412 nm) | Replicate 3 (Absorbance at 412 nm) | Mean Absorbance | Standard Deviation |

| 0 (Vehicle) | |||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| Positive Control |

Table 2: Calculation of Percent Inhibition

The percent inhibition of AChE activity for each concentration of the test compound can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Sample / Absorbance of Vehicle Control)] x 100

| Concentration of this compound (µM) | Mean Absorbance | % Inhibition |

| 0 (Vehicle) | 0 | |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| Positive Control |

Table 3: IC50 Values

The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

| Compound | IC50 (µM) |

| This compound | |

| Positive Control |

Conclusion

This comprehensive protocol provides a robust framework for assessing the inhibitory activity of novel compounds against acetylcholinesterase in a physiologically relevant cell-based model. The use of differentiated SH-SY5Y cells enhances the translational relevance of the findings. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance the development of new therapeutics for cholinergic-related disorders.

References

- 1. accegen.com [accegen.com]

- 2. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. watermark02.silverchair.com [watermark02.silverchair.com]

- 4. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. AChE Assay Using Neuroblastoma Cells [bio-protocol.org]

- 7. Acetylcholinesterase (AChE) activity assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. SH-SY5Y culturing [protocols.io]

- 10. Hydrogen peroxide modifies both activity and isoforms of acetylcholinesterase in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of hAChE-IN-1 in Mouse Models

Disclaimer: To date, specific in vivo administration protocols for hAChE-IN-1 have not been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the in vivo administration of other acetylcholinesterase (AChE) inhibitors in mouse models. These should be considered as a starting point and will require optimization for the specific experimental needs and characteristics of this compound.

Introduction

This compound is a potent inhibitor of human acetylcholinesterase (hAChE) and has demonstrated neuroprotective effects and inhibition of tau-oligomerization in in vitro cellular assays.[1] Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3] In vivo studies in mouse models are crucial to evaluate the pharmacokinetic profile, efficacy, and potential toxicity of novel AChE inhibitors like this compound.

Preclinical In Vivo Study Design

A typical preclinical in vivo study for an AChE inhibitor in a mouse model involves several key stages, from initial dose-finding and pharmacokinetic analysis to efficacy testing in a relevant disease model.

Caption: Experimental workflow for in vivo evaluation of this compound.

Quantitative Data Summary for Representative AChE Inhibitors